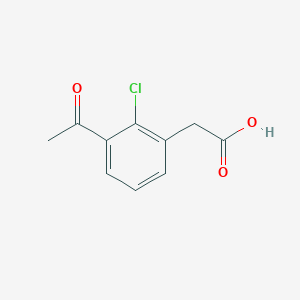
2-(3-Acetyl-2-chlorophenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetyl-2-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-2-chlorophenyl)acetic acid typically involves the acylation of 2-chlorophenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorophenylacetic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-2-chlorophenyl)acetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetyl-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(3-Carboxy-2-chlorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-2-chlorophenyl)ethanol.
Substitution: 2-(3-Acetyl-2-aminophenyl)acetic acid or 2-(3-Acetyl-2-thiolphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Acetyl-2-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetyl-2-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the acetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
2-(3-Acetyl-2-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
2-(3-Acetylphenyl)acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)acetic acid:
3-Acetyl-2-chlorobenzoic acid: Similar structure but with a different functional group arrangement, leading to distinct chemical and biological properties.
The uniqueness of 2-(3-Acetyl-2-chlorophenyl)acetic acid lies in the combination of the acetyl and chlorine substituents, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-(3-acetyl-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-2-3-7(10(8)11)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
TYYQUIGRLHXGFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


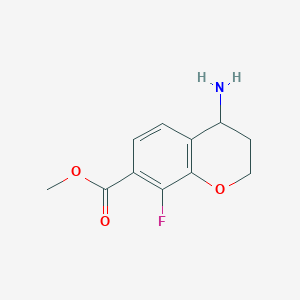

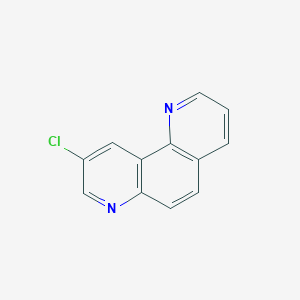


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
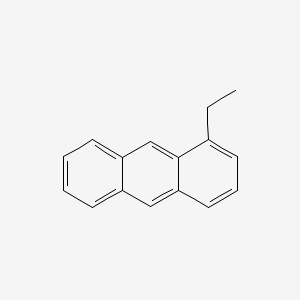
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
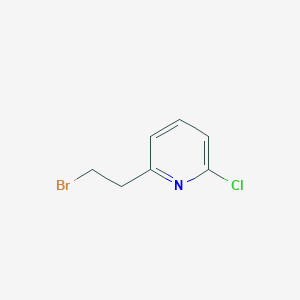
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)


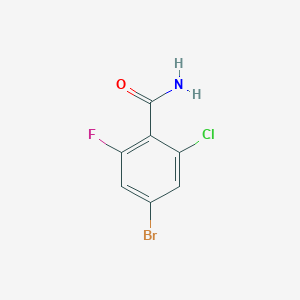
![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
